molecular formula C16H8ClFN2O2S B2629661 3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile CAS No. 1556699-61-6

3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile

Cat. No. B2629661
M. Wt: 346.76
InChI Key: QIBFRLRKEACFHU-UHFFFAOYSA-N
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Description

“3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile” is a biochemical used for proteomics research . Its molecular formula is C16H8ClFN2O2S and its molecular weight is 346.76 .


Physical And Chemical Properties Analysis

The only known physical property of this compound is its molecular weight, which is 346.76 .

Scientific Research Applications

Crystal Structure and Molecular Interactions

The structural analysis of similar fluoroisoquinoline derivatives has provided insights into their molecular interactions and bonding configurations, which are critical for their application in material science and pharmaceutical research. For instance, derivatives of 4-fluoroisoquinoline have shown specific molecular conformations and hydrogen bonding, indicating their potential utility in designing compounds with desired physical and chemical properties (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Synthetic Pathways and Chemical Transformations

Research has explored the conversion of related compounds into various chemically active forms, demonstrating the versatility of chloro-fluoroquinoline derivatives in chemical synthesis. For example, the transformation of 2-(4-chloro-5H-1,2,3-dithiazolylideneamino)benzonitriles into other active compounds highlights the potential of these derivatives in the synthesis of novel organic compounds with diverse biological and pharmacological activities (Michaelidou & Koutentis, 2009).

Biological and Pharmacological Screening

The synthesis of bioactive molecules containing fluoro substituted benzothiazoles, which include similar sulfonyl quinazolinyl compounds, has been undertaken for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These studies signify the importance of such derivatives in developing new drugs and therapeutic agents (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Antimicrobial Activity

Derivatives similar to 3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile have been synthesized and evaluated for their antimicrobial potency. The creation of new quinoline-based compounds has shown significant antimicrobial activity, indicating their potential in addressing resistance issues and developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2012).

Cytotoxic Activity

Novel sulfonamide derivatives, incorporating similar quinoline and sulfonyl moieties, have been synthesized and tested for their cytotoxic activities against various cancer cell lines. These studies contribute to the ongoing search for more effective cancer therapies by exploring the cytotoxic potential of quinoline sulfones (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

properties

IUPAC Name

3-(4-chloro-6-fluoroquinolin-3-yl)sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClFN2O2S/c17-16-13-7-11(18)4-5-14(13)20-9-15(16)23(21,22)12-3-1-2-10(6-12)8-19/h1-7,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBFRLRKEACFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile

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